2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a heterocyclic organic molecule that has a thiazole and benzimidazole ring system. The nitro group on the benzylidene moiety is responsible for the compound's unique properties, making it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that the compound binds to copper ions through its nitro group, forming a complex that emits fluorescence. This fluorescence can then be detected and used to quantify the amount of copper present in a sample.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and has been used in cell imaging studies without any adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. However, the compound's limited solubility in water can be a limitation for some experiments.
Future Directions
There are several future directions for research on 2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of new fluorescent probes based on this compound for detecting other metal ions. Another area of research is the investigation of the compound's potential as an anti-cancer agent, as some studies have shown promising results in cancer cell lines. Additionally, the synthesis of derivatives of this compound with improved solubility and selectivity could lead to new applications in biological research.
Synthesis Methods
The synthesis of 2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be achieved through a multistep reaction. The starting materials for the synthesis are 2-aminobenzimidazole and 2-aminothiazole. The first step involves the condensation of these two compounds to form a thiazolo[3,2-a]benzimidazole intermediate. The intermediate is then reacted with 3-nitrobenzaldehyde to form the final product.
Scientific Research Applications
2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been investigated for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. The compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
properties
IUPAC Name |
(2Z)-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c20-15-14(9-10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKPBKZDSJTCY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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